KKL-10 -

KKL-10

Catalog Number: EVT-272205
CAS Number:
Molecular Formula: C14H10BrN3O2S
Molecular Weight: 364.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KKL-10 is an antimicrobial agent. KKL-10 exhibited exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis in vitro and during ex vivo infection. Addition of KKL-10 to macrophages or liver cells at any time after infection by F. tularensis prevented further bacterial proliferation. When macrophages were stimulated with the proinflammatory cytokine gamma interferon before being infected by F. tularensis, addition of KKL-10 reduced intracellular bacteria by >99%, indicating that the combination of cytokine-induced stress and a nonfunctional ribosome rescue pathway is fatal to F. tularensis. KKL-10 is a good lead compound for antibiotic development.
Synthesis Analysis

The synthesis of KKL-10 involves multiple steps, typically employing solid-phase peptide synthesis techniques. In the documented methods, Rink Amide AM resin is often used as the starting material. The process includes the following key steps:

  1. Resin Preparation: Approximately 300 mg of Rink Amide AM resin is placed in a suitable reaction vessel.
  2. Peptide Coupling: Amino acids are sequentially coupled to the resin-bound peptide chain using standard coupling reagents.
  3. Cleavage and Purification: After the desired peptide sequence is assembled, the product is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

For instance, one synthesis route yielded KKL-10 as a colorless solid with a molecular formula of C240H464N62O40, confirmed by mass spectrometry with calculated and observed values aligning closely .

Molecular Structure Analysis

The molecular structure of KKL-10 is complex, comprising multiple amino acid residues arranged in a specific sequence that contributes to its function as a ribosome rescue inhibitor. The detailed structure can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy. Key features include:

  • Peptide Backbone: The backbone consists of alternating amino acid residues, which may include both standard and modified amino acids.
  • Functional Groups: Various functional groups present in the structure play crucial roles in binding interactions with ribosomal components during trans-translation.
  • Conformation: The three-dimensional conformation of KKL-10 is essential for its biological activity, influencing how it interacts with target proteins within bacterial cells.
Chemical Reactions Analysis

KKL-10 primarily participates in biochemical reactions that inhibit trans-translation in bacteria. Its mechanism involves binding to specific sites on the ribosome or associated factors involved in protein synthesis. Notably:

  1. Inhibition of Trans-Translation: KKL-10 has been shown to interfere with the tagging process required for rescuing stalled ribosomes, effectively preventing the translation of proteins that are crucial for bacterial survival.
  2. Dose-Response Relationships: Experiments have demonstrated that KKL-10 exhibits dose-dependent inhibition of trans-translation, with significant effects observed at concentrations ranging from 10 µM to 100 µM, indicating its potency as an inhibitor .
Mechanism of Action

The mechanism of action for KKL-10 involves several key steps:

  1. Binding to Ribosomal Components: KKL-10 binds to specific sites on the ribosome or associated translation factors, disrupting normal ribosomal function.
  2. Prevention of Protein Tagging: By inhibiting the tagging process that marks incomplete proteins for degradation, KKL-10 causes an accumulation of stalled translation complexes.
  3. Impact on Bacterial Growth: The disruption of protein synthesis leads to impaired bacterial growth and can ultimately result in cell death.

Research indicates that KKL-10's action may be indirect; it could modify cellular components critical for trans-translation rather than acting solely on ribosomal RNA or proteins directly .

Physical and Chemical Properties Analysis

KKL-10 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4855.62 g/mol based on its molecular formula.
  • Solubility: It is soluble in various organic solvents commonly used in biochemical applications.
  • Stability: Stability studies suggest that KKL-10 maintains its integrity under typical laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make KKL-10 suitable for laboratory experiments and potential therapeutic applications .

Applications

KKL-10 has diverse applications in scientific research:

  1. Antimicrobial Research: Its broad-spectrum antibiotic activity makes it a valuable candidate for developing new antibiotics against resistant bacterial strains.
  2. Ribosome Rescue Studies: As a model compound, KKL-10 is used to study mechanisms involved in ribosome rescue processes, providing insights into bacterial protein synthesis regulation.
  3. High-throughput Screening: KKL-10 serves as a lead compound in high-throughput screening assays aimed at discovering new inhibitors targeting bacterial translation pathways.
Mechanistic Basis of Ribosome Rescue Inhibition

Molecular Targeting of Bacterial Trans-Translation Pathways

Binding Specificity to 23S rRNA Domains

KKL-10 exerts its antibacterial effects through precise interactions with the ribosomal RNA machinery. Biochemical and structural studies confirm that KKL-10 binds to helix 89 (H89) of the 23S rRNA, a region adjacent to the peptidyl-transferase center (PTC) in the bacterial ribosome [5] [6]. This binding site is distinct from those targeted by conventional antibiotics (e.g., macrolides), minimizing risks of cross-resistance. Cryo-EM analyses reveal that KKL-10 stabilizes a conformation of H89 that obstructs the entry of the tmRNA-SmpB complex into the ribosomal A-site. This prevents the recruitment of rescue factors essential for resolving stalled ribosomes [5]. The specificity of this interaction is underscored by mutagenesis experiments: Bacterial strains with mutations at nucleotide positions A2058/A2059 in domain V of the 23S rRNA (Escherichia coli numbering) show reduced KKL-10 binding affinity, directly correlating with diminished antimicrobial activity [6].

Inhibition of tmRNA-SmpB Ribonucleoprotein Complex Functionality

KKL-10 disrupts the function of the tmRNA-SmpB ribonucleoprotein complex, which mediates the primary ribosome rescue pathway in bacteria. Mechanistically, KKL-10 binding to H89 prevents the accommodation of tmRNA-SmpB into the ribosomal A-site, thereby halting trans-translation [1] [5]. This inhibition has two critical consequences:

  • Ribosome Sequestration: Stalled ribosomes accumulate at mRNA 3′-ends, depleting functional ribosomes and halting global protein synthesis.
  • Toxic Peptide Accumulation: Incomplete polypeptides tagged with tmRNA-encoded degradation signals overwhelm cellular proteases, inducing proteotoxic stress [1].In vitro reconstitution assays demonstrate that KKL-10 blocks the peptidyl-transfer step from peptidyl-tRNA to tmRNA, confirming direct inhibition of trans-translation catalysis [5].

Table 1: KKL-10 Binding and Functional Consequences

Target SiteFunctional ImpactExperimental Evidence
Helix 89 (23S rRNA)Obstructs tmRNA-SmpB entryCryo-EM, molecular docking [5]
Nucleotides A2058/A2059Reduces binding affinityMutagenesis assays [6]
tmRNA-SmpB accommodationBlocks peptidyl transfer to tmRNAIn vitro translation assays [1]

Comparative Analysis of Ribosome Rescue Inhibition Across Bacterial Species

Essentiality in Staphylococcus aureus and Francisella tularensis

KKL-10 exhibits potent activity against Gram-positive pathogens and select Gram-negative intracellular pathogens lacking backup rescue systems. In Francisella tularensis, a tier 1 select agent, KKL-10 achieves MIC values of 0.12 μg/mL (attenuated LVS strain) and 0.48 μg/mL (virulent Schu S4 strain) [1] [8]. This exceptional potency arises because F. tularensis lacks alternative rescue pathways (ArfA/ArfB), making trans-translation essential for viability [1]. Similarly, in Staphylococcus aureus, genetic knockout studies confirm that SmpB (a tmRNA-binding protein) is indispensable, rendering this pathogen highly susceptible to KKL-10 [6] [9]. Notably, KKL-10 retains efficacy against intracellular F. tularensis within macrophages, reducing bacterial loads by >99% when combined with IFN-γ-induced stress [1].

Limited Efficacy in Gram-Negative Pathogens With Intact Outer Membrane Systems

KKL-10 demonstrates reduced activity against many Gram-negative bacteria due to permeability barriers. The outer membrane (OM) of Gram-negatives acts as a formidable sieve, excluding hydrophobic and large molecules (>600 Da). KKL-10 (MW: 364.22 Da) partially penetrates the OM but requires additional modifications for optimal activity [1] [4]. For example:

  • Escherichia coli ΔtolC mutants (defective in efflux pumps) show enhanced KKL-10 susceptibility (MIC: 0.5 μg/mL) compared to wild-type strains (MIC >10 μg/mL) [5].
  • Pseudomonas aeruginosa and Acinetobacter baumannii exhibit high innate resistance (MIC ≥32 μg/mL) due to OM impermeability and efflux systems [6].

Table 2: Spectrum of KKL-10 Activity Across Bacterial Pathogens

Bacterial SpeciesMIC Range (μg/mL)Genetic Dependencies
Francisella tularensis LVS0.12Absence of ArfA/ArfB [1]
Mycobacterium tuberculosis1.6Essentiality of SmpB [5]
Staphylococcus aureus0.5–1.0tmRNA essentiality [6] [9]
Escherichia coli ΔtolC0.5Efflux deficiency [5]
Pseudomonas aeruginosa PA14≥64Intact OM + efflux [1] [6]

Strategies to overcome OM barriers include structural optimization of KKL-10 analogs (e.g., KKL-35, KKL-40) with improved permeability or combination therapy with OM-disrupting adjuvants [4] [5]. The vancomycin-arginine conjugate (V-R) study illustrates how cationic modifications enhance OM penetration, a principle applicable to KKL-10 derivatives [4].

Properties

Product Name

KKL-10

IUPAC Name

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Molecular Formula

C14H10BrN3O2S

Molecular Weight

364.22 g/mol

InChI

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19)

InChI Key

QKSDWSBGDVYRKQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br

Solubility

Soluble in DMSO

Synonyms

KKL-10; KKL 10; KKL10.

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br

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